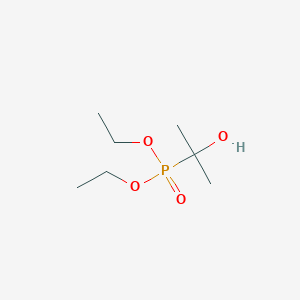

Diethyl(2-hydroxypropan-2-yl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

6632-88-8 |

|---|---|

Molecular Formula |

C7H17O4P |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

2-diethoxyphosphorylpropan-2-ol |

InChI |

InChI=1S/C7H17O4P/c1-5-10-12(9,11-6-2)7(3,4)8/h8H,5-6H2,1-4H3 |

InChI Key |

RFSIEVBYXWUJCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C)(C)O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Hydroxypropan 2 Yl Phosphonate and Analogues

Classical Approaches to α-Hydroxyphosphonate Synthesis

The traditional methods for preparing α-hydroxyphosphonates primarily involve the nucleophilic addition of phosphorus-containing reagents to the carbonyl group of aldehydes and ketones. nih.gov Two of the most established and widely utilized methods are the Abramov and Pudovik reactions.

The Abramov reaction involves the addition of trialkyl or triaryl phosphites to carbonyl compounds. nih.gov This reaction provides a direct route to α-hydroxyphosphonates. In the context of synthesizing Diethyl(2-hydroxypropan-2-yl)phosphonate, the reaction would involve triethyl phosphite (B83602) and acetone (B3395972). The reaction is often catalyzed by various agents to enhance its efficiency. For instance, a modified Abramov reaction using ZnS nanoparticles as a catalyst has been reported for the synthesis of α-hydroxyphosphonates from 2-chloroquinolin-3-carbaldehydes and triethyl phosphite, highlighting the ongoing efforts to refine this classical method. ijsrst.com

The Pudovik reaction is another cornerstone in the synthesis of α-hydroxyphosphonates, involving the addition of dialkyl phosphites (also known as H-phosphonates) to carbonyl compounds. mdpi.comnih.gov The synthesis of this compound via the Pudovik reaction involves the reaction of diethyl phosphite with acetone. This reaction is typically base-catalyzed, with common catalysts including alkali alcoholates and amines like triethylamine (B128534). mdpi.comnih.gov

The outcome of the Pudovik reaction can be influenced by the reaction conditions, such as the nature and amount of the catalyst, temperature, and solvent. nih.gov For example, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using 5% diethylamine (B46881) as a catalyst selectively yields the α-hydroxy-methylenebisphosphonate, whereas using 40% of the same catalyst leads exclusively to a rearranged phosphonate-phosphate product. nih.gov While this specific example does not involve acetone, it illustrates the sensitivity of the Pudovik reaction to catalyst concentration. The reaction has also been successfully carried out on the surface of Al2O3/KF, demonstrating a solvent-free approach. bohrium.comresearchgate.net

| Reaction | Phosphorus Reagent | Carbonyl Compound | Typical Catalyst |

| Abramov Reaction | Triethyl phosphite | Acetone | Lewis acids, etc. |

| Pudovik Reaction | Diethyl phosphite | Acetone | Bases (e.g., NaOEt, Et3N) |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel catalytic systems and reaction conditions for the synthesis of α-hydroxyphosphonates.

Ecocatalysis has emerged as a promising green approach, utilizing catalysts derived from biological sources. nih.govmdpi.comsemanticscholar.org This strategy aligns with the principles of green chemistry by employing renewable resources and often enabling reactions under milder, solvent-free conditions.

A notable example of an ecocatalyst is "Eco-MgZnOx," which is prepared from the Zn-hyperaccumulating plant species Arabidopsis halleri. nih.govmdpi.com This catalyst is obtained through a simple thermal treatment of the plant's leaves, which are naturally rich in zinc, without the need for further chemical modification. nih.govmdpi.com Characterization of Eco-MgZnOx has revealed the presence of mixed zinc-magnesium and iron-magnesium oxides. nih.govsemanticscholar.org

These ecocatalysts have proven effective in promoting the hydrophosphonylation of aldehydes under solventless conditions, leading to a variety of α-hydroxyphosphonate derivatives. nih.govmdpi.com The reactions typically proceed at moderate temperatures (50-70 °C) and are complete within a few hours, offering high conversions and simplified product purification. nih.gov Furthermore, the Eco-MgZnOx catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govsemanticscholar.org

However, a significant limitation of the Eco-MgZnOx catalyst has been observed with ketone substrates. mdpi.comsemanticscholar.org In the case of acetophenone, a ketone analogue of acetone, the conversion to the corresponding α-hydroxyphosphonate was only in the range of 35-37%, even after 20 hours at 70 °C. mdpi.comsemanticscholar.org This suggests that the synthesis of this compound from acetone using this specific ecocatalyst would likely be inefficient under the reported conditions.

| Catalyst | Source | Reaction Conditions | Substrate Scope | Key Advantage |

| Eco-MgZnOx | Arabidopsis halleri | Solvent-free, 50-70 °C | Effective for aldehydes, poor for ketones | Biosourced, reusable |

Computational chemistry has been employed to understand the role of the different components within the mixed oxide ecocatalysts. nih.govmdpi.comsemanticscholar.org The generally accepted mechanism for the hydrophosphonylation reaction suggests a plurifunctional role for the Eco-MgZnOx catalyst. semanticscholar.org

The magnesium species, having a basic character, are thought to be responsible for the activation of the H-phosphonate, leading to the formation of a phosphanion (the phosphite form). semanticscholar.org Concurrently, the zinc species, acting as a Lewis acid, could activate the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the phosphanion. semanticscholar.org This dual activation mechanism facilitates the formation of the C-P bond, a key step in the synthesis of α-hydroxyphosphonates. These computational insights help to rationalize the catalytic activity and guide the future design of more efficient ecocatalysts.

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Oxidative Addition

Copper-catalyzed reactions represent a cost-effective and versatile approach for C-P bond formation. One notable application is the aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles, which leads to the formation of β-ketophosphonates. polyu.edu.hk This transformation proceeds without the need for a ligand or base, highlighting its efficiency. polyu.edu.hk The reaction tolerates a variety of aryl acrylic acids and P(III)-nucleophiles, providing good to excellent yields of the desired β-keto-organophosphorus compounds. polyu.edu.hk For instance, the reaction of various aryl acrylic acids containing electron-donating groups, such as 4-methyl, 4-methoxy, 2-methyl, 2-methoxy, 3-methyl, and 3-methoxy, with triethylphosphite proceeds effectively. polyu.edu.hk

While not a direct synthesis of this compound, this methodology provides access to β-ketophosphonates, which are structurally related and can serve as precursors. The general applicability of this copper-catalyzed system is demonstrated by the successful reaction of α-substituted 2-methyl-3-phenylacrylic acid, yielding diethyl (1-oxo-1-phenylpropan-2-yl)phosphonate in 82% yield. polyu.edu.hk Furthermore, the reaction extends to heteroaromatic substrates like 3-(thiophen-2-yl)acrylic acid. polyu.edu.hk

Table 1: Copper-Catalyzed Aerobic Oxidative/Decarboxylative Phosphorylation of Aryl Acrylic Acids with Triethyl Phosphite polyu.edu.hk

| Entry | Aryl Acrylic Acid Substituent | Product | Yield (%) |

| 1 | 4-Methyl | Diethyl (2-oxo-2-(p-tolyl)ethyl)phosphonate | 85 |

| 2 | 4-Methoxy | Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | 88 |

| 3 | 2-Methyl | Diethyl (2-oxo-2-(o-tolyl)ethyl)phosphonate | 80 |

| 4 | 2-Methoxy | Diethyl (2-(2-methoxyphenyl)-2-oxoethyl)phosphonate | 82 |

| 5 | 3-Methyl | Diethyl (2-oxo-2-(m-tolyl)ethyl)phosphonate | 83 |

| 6 | 3-Methoxy | Diethyl (2-(3-methoxyphenyl)-2-oxoethyl)phosphonate | 86 |

Nickel-Catalyzed C-P Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-P bonds, particularly in the synthesis of aryl- and alkenylphosphonates. The Tavs reaction, an early example of transition metal-catalyzed C-P bond formation, involves the reaction of trialkyl phosphites with aryl or alkenyl halides at high temperatures (150–200 °C) to produce phosphonates in high yields. nih.gov More contemporary methods have been developed to operate under milder conditions. rsc.org

A notable advancement is the nickel-catalyzed cross-coupling of functionalized arylboronic acids with H-phosphites, H-phosphane oxides, and H-phosphinate esters, which proceeds in good to excellent yields (50–99%). nih.gov This approach represents the first example of a nickel-catalyzed C-P cross-coupling reaction utilizing >P(O)H substrates and arylboronic acids. nih.gov Furthermore, nickel-catalyzed protocols for the coupling of aryl chlorides with diphenylphosphine (B32561) oxide have been developed, offering a simpler and more cost-effective route to triarylphosphine oxides. nih.govrsc.org These reactions often employ ligands to facilitate the catalytic cycle and can be performed in various solvents, including water. nih.gov

An alternative solvent-free method for the nickel-catalyzed C-P cross-coupling reaction, employing NiCl2 as a pre-catalyst for the phosphonylation of aryl bromide substrates with triisopropyl phosphite, has also been reported. beilstein-journals.org This modified Tavs reaction involves a different order of reactant addition and has been successfully applied to synthesize novel V-shaped aryldiphosphonic acids. beilstein-journals.org

Table 2: Nickel-Catalyzed C-P Cross-Coupling Reactions

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

| Aryl Halides + Trialkyl Phosphites | Ni(II) salts | Arylphosphonates | High | nih.govbeilstein-journals.org |

| Arylboronic Acids + H-Phosphites | Ni catalyst | Arylphosphonates | 50-99 | nih.gov |

| Aryl Chlorides + Diphenylphosphine Oxide | Ni(Zn) catalyst + N-ligands | Diarylphosphine oxides | 75-97 | nih.gov |

| Aryl Bromides + Triisopropyl Phosphite | NiCl2 | Aryldiphosphonate esters | Not specified | beilstein-journals.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. mdpi.com This technology has been successfully applied to the synthesis of various phosphonate (B1237965) derivatives. researchgate.netmtak.hursc.org The rapid and localized superheating induced by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

Multicomponent reactions, which offer high atom economy and operational simplicity, are particularly well-suited for microwave assistance. mdpi.comresearchgate.net For example, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate via the condensation of salicylaldehyde, malononitrile, and diethyl phosphite can be optimized under microwave irradiation with respect to catalyst type and amount, reaction time, and temperature. mdpi.comresearchgate.net In one study, using 15 mol% of triethylamine as a catalyst and microwave irradiation for 45 minutes resulted in a quantitative yield of the desired product. mdpi.com

Microwave heating has also been effectively used for the hydrolysis of phosphonate diesters, providing a rapid and efficient method for the preparation of phosphonic acids. rsc.org The Michaelis-Arbuzov reaction, a fundamental method for phosphonate synthesis, can also be enhanced by microwave irradiation, as demonstrated in the synthesis of haloalkylphosphonates. rsc.org Furthermore, the microwave-assisted Biginelli reaction of β-ketophosphonates, aldehydes, and urea (B33335) derivatives has been developed for the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates. mtak.hu This method was even successful for the condensation of aliphatic aldehydes with diethyl (2-oxopropyl) phosphonate and urea, a reaction previously reported as unfeasible. mtak.hu

Table 3: Microwave-Assisted Synthesis of Phosphonates

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Multicomponent Reaction | Salicylaldehyde, Malononitrile, Diethyl Phosphite | 15 mol% TEA, MW, 45 min | Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | 100 | mdpi.com |

| Biginelli Reaction | β-ketophosphonates, Aldehydes, Urea derivatives | MW, solvent-free | 3,4-dihydropyrimidin-2(1H)-one-phosphonates | Not specified | mtak.hu |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, 1,2-dichloroethane | MW, 190°C, 120 min | Diethyl 2-chloroethylphosphonate | 62 | rsc.org |

| Hydrolysis | Phosphonate diester | Aqueous HCl, MW, 130-140°C, 20-30 min | Phosphonic acid | 77-95 | rsc.org |

Electrochemistry-Driven Phosphonate Synthesis

Electrochemical methods offer a unique and powerful approach to organic synthesis, often providing milder reaction conditions and avoiding the need for chemical oxidants or reductants. researchgate.net

Ferrocene (B1249389) Phosphorylation with α-Hydroxylalkylphosphonates as "Masked" Phosphorylating Agents

A novel electrochemical approach has been developed for the phosphorylation of ferrocene, utilizing α-hydroxylalkylphosphonates as "masked" phosphorylating agents. rsc.org Specifically, the electrochemical reduction of a mixture of ferrocene and this compound at -50 °C allows for the one-stage synthesis of diethyl ferrocenyl phosphonate in high yields (87–89%) with 100% conversion of the starting phosphonate. rsc.org

This method is a significant improvement over traditional multi-stage approaches for synthesizing ferrocene derivatives, which often involve the use of strong bases like butyllithium (B86547) and can result in lower yields. rsc.org The electrochemical process proceeds via the reduction of ferrocene to its radical anion at -3.3 V (vs. Ag/AgCl at -50 °C), with the iron center retaining its charge state. rsc.org The amount of electricity passed is crucial, with 2F per mole of reactant providing the optimal yield; passing more than 2F of electricity leads to a decrease in yield and the formation of byproducts. rsc.org In contrast, the direct electrochemical reaction of ferrocene with dialkyl-H-phosphonate at a lead cathode is non-selective, yielding only 35% of the target product along with unidentified phosphorus-containing byproducts and partial destruction of the electrode. rsc.org

Table 4: Electrochemical Synthesis of Diethyl Ferrocenyl Phosphonate rsc.org

| Phosphorylating Agent | Cathode | Electricity (F/mol) | Yield (%) | Conversion (%) |

| This compound | Pt | 2 | 87-89 | 100 |

| Dialkyl-H-phosphonate | Pb | Not specified | 35 | Not specified |

Stereoselective Synthesis of Phosphonate Esters

The synthesis of chiral phosphonates is of great interest due to their potential applications in medicinal chemistry and as chiral ligands. mdpi.com Asymmetric catalysis using transition metal complexes with chiral ligands is a widely employed strategy for the enantioselective synthesis of C-chiral phosphonates. mdpi.com

Various catalytic systems have been developed for the asymmetric hydrogenation of unsaturated phosphonates, which is a key method for producing chiral phosphonate esters. acs.org For example, rhodium complexes with chiral ferrocene-based monophosphoramidite ligands have been shown to be highly effective for the enantioselective hydrogenation of β-substituted α,β-unsaturated phosphonates and β,γ-unsaturated phosphonates. mdpi.com Similarly, iridium–phosphinooxazoline complexes have been used for the highly enantioselective hydrogenation of α,β-unsaturated phosphonates. mdpi.com

Another important approach to chiral phosphonates is the phospha-aldol reaction, which involves the hydroxyphosphonylation of carbonyl compounds with trivalent phosphorus acid esters in the presence of chiral catalysts. mdpi.com This can be achieved through metal complex catalysis, organocatalysis, or biocatalysis, leading to functionalized molecules with high enantiomeric purity. mdpi.com The asymmetric Michael addition of phosphorus nucleophiles to activated alkenes, known as the phospha-Michael reaction, also provides a route to chiral phosphonates when conducted in the presence of chiral catalysts. mdpi.com

A photoredox/nickel dual catalytic system has been developed for the intermolecular reductive coupling of alkynes with vinyl phosphonates. acs.org This reaction is highly regio- and stereoselective, affording homoallylic phosphonates in good to high yields. acs.org The proposed mechanism involves a nickelacyclopentene intermediate, and mechanistic studies have shown that methanol (B129727) serves as a proton source. acs.org

Table 5: Examples of Stereoselective Synthesis of Phosphonate Esters

| Reaction Type | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | β-Substituted α,β-Unsaturated Phosphonates | Rh-ferrocene-based monophosphoramidite ligands | Chiral Alkanephosphonates | Up to 99% ee | mdpi.com |

| Phospha-Aldol Reaction | Aldehydes + Dialkyl phosphites | Chiral Brønsted acid | α-Hydroxyphosphonates | Up to 90% ee | mdpi.com |

| Phospha-Michael Reaction | α,β-Unsaturated Aldehydes + Diphenylphosphine | Chiral diarylprolinol silyl (B83357) ethers | Chiral Phosphine Oxides | High stereoselectivity | mdpi.com |

| Reductive Coupling | 1-Phenyl-1-butyne + Diethyl vinyl phosphonate | Ni(acac)2/Photocatalyst | Diethyl (E)-(3-benzylidenepentyl)phosphonate | High regio- and stereoselectivity | acs.org |

Mitsunobu-Type Condensation Reactions with Stereochemical Inversion

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides. wikipedia.orgmissouri.eduorganic-chemistry.org A key feature of this reaction, particularly for secondary alcohols, is that it proceeds via a stereospecific S\textsubscript{N}2 mechanism, resulting in a complete inversion of the stereochemistry at the chiral carbon center. missouri.edunih.govresearchgate.net This makes it an invaluable tool for the controlled inversion of stereogenic centers in the synthesis of complex molecules like natural products. missouri.educhem-station.com

The reaction is typically carried out using a combination of triphenylphosphine (B44618) (PPh\textsubscript{3}) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgatlanchimpharma.com The mechanism begins with the nucleophilic attack of PPh\textsubscript{3} on DEAD, which generates a betaine (B1666868) intermediate. wikipedia.orgresearchgate.net This intermediate then deprotonates the acidic pronucleophile (e.g., a carboxylic acid or hydrazoic acid), forming an ion pair. wikipedia.orgresearchgate.net The alcohol is subsequently activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). missouri.eduorganic-chemistry.org The final step is the S\textsubscript{N}2 attack by the conjugate base of the pronucleophile on the activated alcohol, which displaces the triphenylphosphine oxide and leads to the product with inverted stereochemistry. wikipedia.orgmissouri.edu

This methodology is applicable to α-hydroxyphosphonates, providing a route to stereochemically defined phosphonate analogues. For instance, diethyl 2-hydroxyalkylphosphonates can be converted to the corresponding diethyl 2-azidoalkylphosphonates using hydrazoic acid as the nucleophile under Mitsunobu conditions. The resulting azides can then be further transformed, such as through a Staudinger reaction, to yield 2-aminoalkylphosphonates. researchgate.net The successful application of this reaction requires the nucleophile to have a pKa of less than 13 to ensure it can be deprotonated by the betaine intermediate. chem-station.com

The reliability of achieving clean stereochemical inversion makes the Mitsunobu reaction a critical strategy for synthesizing optically active phosphonate derivatives from chiral α-hydroxyphosphonate precursors. missouri.eduresearchgate.net

Synthesis of Functionalized Cyclic Phosphonate Derivatives

Cycloaddition reactions offer efficient and elegant pathways to construct cyclic structures. For phosphonates, these methods provide access to a wide array of functionalized heterocyclic derivatives with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Routes for Phosphonates (e.g., Pyrrolidinylphosphonates, Pyrazolo[1,5-a]pyridine-3-phosphonates)

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. wikipedia.org This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). wikipedia.org

Pyrrolidinylphosphonates: The pyrrolidine (B122466) ring, a core structure in many natural products and pharmaceuticals, can be synthesized via the 1,3-dipolar cycloaddition of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. nih.gov To synthesize pyrrolidinylphosphonates, an alkenylphosphonate serves as the dipolarophile. The azomethine ylides are often generated in situ, for example, through the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The reaction proceeds to form the highly functionalized pyrrolidine ring bearing a phosphonate group in a single, often highly stereoselective, step. nih.govmdpi.com

Pyrazolo[1,5-a]pyridine-3-phosphonates: A notable application of this strategy is the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.comnih.gov This is achieved through an oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines, which are generated in situ. mdpi.comresearchgate.net The reaction combines the ethynylphosphonate (dipolarophile) and the N-imine (1,3-dipole) to form the fused heterocyclic system. researchgate.net Research has shown that the reactivity of the ethynylphosphonate is influenced by the substituent at the 2-position. While aliphatic and phenyl-substituted acetylenes may require a catalyst such as Fe(NO\textsubscript{3})\textsubscript{3}·9H\textsubscript{2}O to proceed with moderate yields, more reactive phosphonates like tetraethyl ethynylbisphosphonate or diethyl 2-TMS-ethynylphosphonate react readily to give good to excellent yields without a catalyst. nih.govresearchgate.net

| Ethynylphosphonate Substrate (Dipolarophile) | N-imine Precursor (1,3-Dipole) | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Diethyl phenylethynylphosphonate | N-aminopyridinium tetrafluoroborate | K₂CO₃, MeCN, reflux | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | Moderate |

| Diethyl (trimethylsilylethynyl)phosphonate | N-aminopyridinium tetrafluoroborate | K₂CO₃, MeCN, reflux | Diethyl (2-(trimethylsilyl)pyrazolo[1,5-a]pyridin-3-yl)phosphonate | Good-Excellent |

| Diethyl ((4-methoxyphenyl)ethynyl)phosphonate | N-amino-2-methylpyridinium iodide | K₂CO₃, MeCN, reflux | Diethyl (2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | Good |

| Tetraethyl ethyne-1,2-diylbis(phosphonate) | N-aminopyridinium tetrafluoroborate | K₂CO₃, MeCN, reflux | Tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate) | Good-Excellent |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Biheterocyclic Phosphonate Esters

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yields, reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. glenresearch.comnih.gov The CuAAC reaction is a specific type of 1,3-dipolar cycloaddition that unites a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

This reaction is exceptionally well-suited for the synthesis of complex biheterocyclic phosphonate esters. The strategy involves functionalizing a phosphonate ester with either a terminal alkyne or an azide group. This phosphonate-containing building block is then coupled with a separate heterocyclic molecule bearing the complementary functional group (azide or alkyne, respectively). The copper(I) catalyst facilitates the formation of a stable triazole ring, which acts as a robust linker connecting the phosphonate moiety to the other heterocycle. glenresearch.com

Chemical Reactivity and Transformation Mechanisms of α Hydroxyphosphonate Esters

Hydroxyl Group Functional Group Reactivity

The presence of a hydroxyl group on the α-carbon relative to the phosphorus atom is a key determinant of the chemical reactivity of Diethyl(2-hydroxypropan-2-yl)phosphonate. This functional group can participate in a variety of reactions, including condensations and derivatizations.

Condensation Reactions Involving the Hydroxyl Moiety

The hydroxyl group of α-hydroxyphosphonates can act as a nucleophile, enabling it to participate in condensation reactions. While specific studies detailing the condensation reactions of this compound are not extensively documented, the general reactivity of α-hydroxyphosphonates suggests that this compound can react with various electrophiles. For instance, the synthesis of this compound itself is a condensation reaction, known as the Pudovik or Abramov reaction, where a dialkyl phosphite (B83602) (diethyl phosphite) adds to a carbonyl compound (acetone) rsc.org.

Further condensation reactions involving the hydroxyl group of the formed this compound could potentially occur with electrophilic reagents such as alkyl halides or other carbonyl compounds under appropriate catalytic conditions. The nucleophilic character of the hydroxyl oxygen allows for the formation of new carbon-oxygen or other heteroatom-oxygen bonds.

Derivatization to α-Acetoxyphosphonates

A common and well-documented derivatization of α-hydroxyphosphonates is their conversion to α-acetoxyphosphonates through acylation of the hydroxyl group. This transformation is typically achieved by reacting the α-hydroxyphosphonate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

For this compound, this reaction would involve the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent, leading to the formation of Diethyl(2-acetoxypropan-2-yl)phosphonate. This derivatization can be a useful synthetic strategy to protect the hydroxyl group or to modify the biological and chemical properties of the parent molecule. The general scheme for this reaction is presented below:

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride / Acetyl Chloride | Diethyl(2-acetoxypropan-2-yl)phosphonate |

C-P Bond Cleavage and Stability

The carbon-phosphorus (C-P) bond is a defining feature of phosphonates and is generally characterized by its significant stability. However, under certain conditions, this bond can be cleaved through various abiotic and biotic processes.

Abiotic Hydrolysis Pathways

The stability of the C-P bond in phosphonates makes them generally resistant to simple abiotic hydrolysis under neutral pH conditions. Cleavage of this bond typically requires more forcing conditions, such as strongly acidic or basic media, and elevated temperatures. The hydrolysis of the ester groups (P-O-C) of this compound to the corresponding phosphonic acid is a more readily achievable process under these conditions than the cleavage of the C-P bond.

Photolytic Degradation Processes

Organophosphonates can undergo degradation upon exposure to ultraviolet (UV) radiation. The photolytic degradation of these compounds can proceed through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, which is mediated by other photosensitizing species present in the environment.

Specific studies on the photolytic degradation of this compound are not found in the surveyed literature. However, general research on organophosphonates suggests that UV irradiation can lead to the cleavage of the C-P bond. The presence of photosensitizers, such as titanium dioxide (TiO2) or dissolved organic matter, can significantly accelerate the degradation process. The degradation products would likely include diethyl phosphite and acetone (B3395972), resulting from the homolytic or heterolytic cleavage of the C-P bond.

| Degradation Process | Conditions | Potential Products |

| Photolysis | UV Radiation | Diethyl phosphite, Acetone, and other degradation products |

Radical-Mediated Decomposition

The C-P bond in phosphonates can also be susceptible to cleavage through radical-mediated processes. These reactions are often initiated by highly reactive species such as hydroxyl radicals (•OH), which can be generated through various advanced oxidation processes.

In the context of this compound, a hydroxyl radical could abstract a hydrogen atom from the α-carbon, leading to the formation of a carbon-centered radical. This radical intermediate can then undergo further reactions, including rearrangement or reaction with oxygen, which can ultimately lead to the cleavage of the C-P bond. The stability of the resulting radical species plays a crucial role in determining the reaction pathway. While no specific studies on the radical-mediated decomposition of this compound have been identified, the general principles of radical chemistry suggest this as a plausible degradation pathway.

Nucleophilic Alkylation Reactions

α-Hydroxyphosphonate esters, such as this compound, can serve as precursors to valuable electrophilic intermediates known as phosphorylated propene derivatives. These derivatives are typically α,β-unsaturated phosphonates, which are highly reactive towards nucleophiles and function as effective alkylating agents in conjugate addition reactions.

The primary transformation to generate these reactive species from a tertiary α-hydroxyphosphonate like this compound is a dehydration reaction. This elimination of water from the tertiary alcohol creates a carbon-carbon double bond, yielding an α,β-unsaturated phosphonate (B1237965), specifically Diethyl isopropenylphosphonate. This reaction is generally accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

Figure 1: Dehydration of this compound to form the phosphorylated propene derivative, Diethyl isopropenylphosphonate.

Figure 1: Dehydration of this compound to form the phosphorylated propene derivative, Diethyl isopropenylphosphonate.The resulting α,β-unsaturated phosphonate is an excellent Michael acceptor. spcmc.ac.inmasterorganicchemistry.com The electron-withdrawing nature of the phosphonate group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. masterorganicchemistry.com This conjugate addition, or Michael reaction, is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond. This is followed by the protonation of the resulting enolate intermediate to yield the final alkylated product. masterorganicchemistry.com

Alkylation with C-Nucleophiles

A variety of stabilized carbon nucleophiles, often referred to as Michael donors, can be alkylated using phosphorylated propene derivatives. spcmc.ac.in These nucleophiles are typically derived from compounds with active methylene (B1212753) groups, where the protons are acidic due to the presence of two adjacent electron-withdrawing groups. libretexts.org Common examples include malonic esters, acetoacetic esters, and cyanoacetic esters. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene compound to generate the nucleophilic enolate. spcmc.ac.in

Organocuprates, also known as Gilman reagents, are another class of soft carbon nucleophiles that effectively participate in 1,4-addition reactions with α,β-unsaturated phosphonates to form C-C bonds. youtube.com

The table below summarizes representative examples of C-alkylation using Diethyl isopropenylphosphonate as the electrophile.

| C-Nucleophile (Michael Donor) | Base/Catalyst | Product | Reference |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(2-(diethoxyphosphoryl)propyl)malonate | spcmc.ac.inlibretexts.org |

| Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethyl 2-acetyl-4-(diethoxyphosphoryl)pentanoate | spcmc.ac.inlibretexts.org |

| Cyclohexanone (as enolate) | LDA (Lithium diisopropylamide) | 2-(2-(Diethoxyphosphoryl)propyl)cyclohexan-1-one | masterorganicchemistry.com |

| Dimethylcuprate ((CH₃)₂CuLi) | N/A | Diethyl (2-methylpropyl)phosphonate | youtube.com |

Alkylation with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also be alkylated through conjugate addition to phosphorylated propene derivatives. These reactions, which form new carbon-oxygen bonds, are typically performed under basic conditions to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The resulting products are β-alkoxy or β-aryloxy phosphonates.

The table below provides examples of O-alkylation reactions involving Diethyl isopropenylphosphonate.

| O-Nucleophile | Base | Product | Reference |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Sodium methoxide (B1231860) (NaOMe) | Diethyl (2-methoxypropyl)phosphonate | masterorganicchemistry.comrsc.org |

| Ethanol (CH₃CH₂OH) | Sodium ethoxide (NaOEt) | Diethyl (2-ethoxypropyl)phosphonate | masterorganicchemistry.comrsc.org |

| Phenol (C₆H₅OH) | Sodium hydroxide (B78521) (NaOH) | Diethyl (2-phenoxypropyl)phosphonate | masterorganicchemistry.comrsc.org |

Computational and Theoretical Investigations of α Hydroxyphosphonates

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of α-hydroxyphosphonate chemistry. These approaches allow for the detailed examination of electronic structures, potential energy surfaces, and the intrinsic properties of these molecules.

The reactivity of dialkyl phosphites, the precursors to α-hydroxyphosphonates, is significantly influenced by a prototropic tautomeric equilibrium between a pentavalent tetracoordinated P(V) form (>P(O)H) and a trivalent P(III) form (P-OH). nih.gov While the pentavalent form is typically more stable and dominates the equilibrium, the trivalent form is often more reactive due to its enhanced nucleophilicity. nih.gov

DFT studies have been employed to investigate this crucial tautomerism. nih.gov Calculations reveal that the stability of the tautomers is highly dependent on the nature of the substituents on the phosphorus atom. Electron-donating groups tend to stabilize the P(V) form, whereas electron-withdrawing groups shift the preference toward the P(III) form. nih.gov Several pathways for the interconversion have been modeled, including a simple intramolecular proton transfer. However, this direct pathway is associated with a very high activation energy barrier, rendering it unlikely at room temperature. nih.govresearchgate.net More plausible mechanisms involve intermolecular proton transfer facilitated by dimers or trimers of the phosphonate (B1237965) molecules. nih.gov

| Computational Method | Key Findings on Tautomerism | References |

| Density Functional Theory (DFT) | The pentavalent >P(O)H tautomer is generally more stable than the trivalent P-OH form. | nih.gov |

| DFT | Substituent effects significantly influence the equilibrium; electron-withdrawing groups favor the P(III) form. | nih.gov |

| DFT | The intramolecular proton transfer pathway has a high activation barrier, making intermolecular pathways more likely. | nih.govresearchgate.net |

The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. mdpi.com Quantum chemical calculations have provided significant insights into the mechanism and energetics of this reaction. mdpi.com

Modeling Catalytic Mechanisms in Phosphonate Synthesis

Beyond simple base catalysis, computational studies are crucial for understanding and designing more complex catalytic systems for α-hydroxyphosphonate synthesis.

A notable advancement in the green synthesis of α-hydroxyphosphonates involves the use of "ecocatalysts" derived from metal-hyperaccumulating plants. mdpi.com One such catalyst, Eco-MgZnOx, prepared from the thermal treatment of Arabidopsis halleri leaves, contains a mixture of metal oxides. mdpi.com Computational chemistry has been essential in deciphering the roles of the different metallic components in the catalytic process. mdpi.com

DFT calculations, often using hybrid functionals like PBE0, have been performed on cluster models representing the active sites of the catalyst (e.g., (Mg₀.₉Zn₀.₁)O). These theoretical investigations support a plurifunctional catalytic mechanism:

Magnesium Species : The basic character of magnesium oxide sites is responsible for the activation of the H-phosphonate, deprotonating it to form the more nucleophilic phosphite anion.

Zinc Species : The Lewis acidic nature of zinc sites activates the carbonyl compound by coordinating to the oxygen, which increases the electrophilicity of the carbonyl carbon.

The computational models show that the simultaneous activation of both the phosphonate and the aldehyde by the different metal sites on the catalyst surface leads to an efficient reaction pathway with a reduced energy barrier. mdpi.com

Conformational Analysis and Spectroscopic Prediction

Computational methods are also employed to predict the three-dimensional structures and spectroscopic properties of α-hydroxyphosphonates. researchgate.net Conformational analysis using DFT helps identify the most stable geometric arrangements of the molecule by exploring the potential energy surface related to the rotation around single bonds.

Coordination Chemistry of Diethyl 2 Hydroxypropan 2 Yl Phosphonate and Hydroxylated Phosphonate Esters

Metal Ion Complexation Behavior

The interaction between hydroxylated phosphonate (B1237965) esters and metal ions is governed by the intrinsic properties of the phosphonate group and the cooperative effect of the neighboring hydroxyl group. This leads to strong binding affinities and the formation of stable, cyclic coordination structures.

The phosphonate group [-PO(OEt)₂] is a powerful ligand for a wide range of metal ions. This strong affinity stems from the hard base nature of the phosphoryl oxygen atom, which forms strong coordination bonds, particularly with hard acid metal ions such as Fe³⁺, Al³⁺, and Zr⁴⁺. chemrevlett.com This interaction is significantly stronger than that observed for analogous carboxylate-based ligands, resulting in complexes with high thermal and chemical stability. chemrevlett.comnih.gov

Phosphonate ligands demonstrate a pronounced affinity for metal ions, leading to the formation of stable coordination bonds that are often resistant to hydrolysis. nih.govbeloit.edu The strength of this metal-phosphonate bond is a key factor in the stability of the resulting complexes and materials. The ability of phosphonates to act as strong chelating agents is well-documented, particularly for transition metals and heavy metal ions. youtube.com Studies on various phosphonate-bearing chelators have confirmed their capacity to form highly stable complexes with a range of trivalent metal ions, including In³⁺, Sc³⁺, and La³⁺. nih.govnih.gov

The table below presents stability constants for complexes of various metal ions with a related phosphonic acid, 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDPA), illustrating the strong binding affinity of the phosphonate functionality.

Table 1: Stability constants (Log K₁) for 1:1 metal-ligand complexes of 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDPA) at 25 °C and ionic strength I=0.1 M. Data is illustrative of the general affinity of phosphonates for metal ions. nih.gov

A key feature of α-hydroxy phosphonates, including Diethyl(2-hydroxypropan-2-yl)phosphonate, is their ability to act as bidentate ligands. The proximity of the α-hydroxyl group to the phosphonate group allows for the formation of a stable five-membered chelate ring with a central metal ion. This chelation involves coordination of the metal to both the phosphoryl oxygen of the phosphonate group and the oxygen of the hydroxyl group.

This chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. The formation of these five-membered rings is a well-established principle in coordination chemistry that leads to highly stable metal complexes. While the phosphonate group can coordinate in a monodentate fashion, the presence of the α-hydroxyl group provides an additional coordination site, promoting this favored bidentate chelation. nih.gov

Role of Metal Ions in Phosphonate Reactivity

Metal ions not only act as coordination centers for phosphonate esters but can also play a crucial role in mediating their chemical reactivity, most notably their hydrolysis.

The hydrolysis of phosphonate esters is significantly accelerated in the presence of certain metal ions. These metal ions function as Lewis acid catalysts, activating the phosphonate group towards nucleophilic attack. The proposed mechanism involves several key roles for the metal ion:

Lewis Acid Activation: The metal ion coordinates to the phosphoryl oxygen, withdrawing electron density from the phosphorus center and making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521).

Nucleophile Delivery: The metal ion can coordinate a water molecule, lowering its pKa and generating a metal-bound hydroxide ion at neutral pH. This hydroxide is a potent nucleophile and is positioned favorably for an intramolecular attack on the adjacent, coordinated phosphonate group.

Transition State Stabilization: The metal ion can stabilize the negative charge that develops on the oxygen atoms in the trigonal bipyramidal transition state of the hydrolysis reaction.

Remarkable rate enhancements have been observed for phosphonate ester hydrolysis catalyzed by metal ions, with some systems involving two metal ions showing rate increases of up to 10¹³-fold. This cooperative catalysis, often seen in metalloenzymes, highlights the profound effect of metal coordination on the reactivity of the P-O bond.

Integration into Metal-Organic Frameworks and Hybrid Materials

The strong and versatile coordination ability of phosphonates makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and other hybrid materials. nih.gov Phosphonate-based MOFs are known for their high structural diversity and, crucially, often exhibit greater thermal and hydrolytic stability compared to their more common carboxylate-based counterparts. chemrevlett.com

In these structures, the phosphonate group of ligands like this compound can act as a linker, bridging multiple metal centers or metal-oxo clusters to form extended one-, two-, or three-dimensional networks. The resulting porous materials have potential applications in gas storage and separation, catalysis, and ion exchange. The hydroxyl group can add further functionality to the framework, potentially participating in the coordination network or providing sites for post-synthetic modification. The choice of metal ion and organic linker geometry allows for the tuning of the resulting framework's structure and properties. nih.gov

Table 2: Examples of Metal-Organic Frameworks constructed using phosphonate-based linkers. nih.gov

Application of Coordination Properties in Separation Science

The strong and often selective binding of phosphonates to metal ions is exploited in various separation technologies. Their impressive chelation capabilities make them suitable for use in solvent extraction processes for the separation of metal ions.

Functionalized materials incorporating phosphonate groups are being developed as highly effective sorbents for the recovery of valuable or toxic metals from aqueous solutions. For instance, a sorbent functionalized with phosphonate groups has shown a significantly enhanced affinity for rare earth elements (REEs) like Lanthanum (La) and Terbium (Tb), demonstrating its potential for recovering these strategic metals from dilute solutions. The coordination properties of phosphonates are also central to their use as scale and corrosion inhibitors in industrial water treatment, where they sequester problematic divalent cations like Ca²⁺ and Mg²⁺ and adsorb onto metal oxide surfaces to form protective layers. youtube.com This ability to adsorb onto surfaces like iron oxides, which is influenced by the presence of other metal ions, is also relevant to the removal of phosphonates from wastewater and their environmental fate. youtube.com

Applications of Hydroxylated Phosphonate Esters in Advanced Materials and Catalysis Research

Phosphonates as Building Blocks for Specialty Chemicals

Hydroxylated phosphonate (B1237965) esters are valuable intermediates in organic synthesis due to their dual functionality. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a strong metal chelator and a versatile anchor for surface modification. nih.govresearchgate.net The hydroxyl group, meanwhile, can undergo various chemical transformations such as esterification or etherification, allowing for the attachment of other functional moieties.

The synthesis of α-hydroxyphosphonates is often achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. nih.govnih.gov These compounds can then be used in subsequent reactions. For example, the hydroxyl group can be acylated or alkylated, and the phosphonate ester can be hydrolyzed to a phosphonic acid, creating bifunctional molecules for further chemical elaboration. nih.gov The Michaelis-Arbuzov reaction is another fundamental method for forming the crucial P-C bond, creating phosphonate esters from trialkyl phosphites and alkyl halides. acs.orgresearchgate.net These synthetic routes provide access to a wide library of phosphonate-based molecules that serve as precursors for more complex specialty chemicals, including those with applications in pharmaceuticals and materials science. researchgate.netresearchgate.net

Catalytic Applications of Metal Phosphonates

The ability of phosphonic acids to coordinate strongly with metal ions has led to the development of a diverse class of materials known as metal phosphonates. researchgate.netscispace.com These materials, which can be prepared as layered structures, porous frameworks, or nanoparticles, are increasingly recognized for their catalytic potential. scispace.comresearchgate.netmdpi.com The organic group attached to the phosphorus atom allows for fine-tuning of the material's properties, such as hydrophobicity, which can influence catalytic activity by facilitating the approach of organic substrates to the active sites. mdpi.comrsc.org

Solid Acid Catalysis using Zirconium Phosphonates

Zirconium phosphonates (ZrPs) are particularly noteworthy for their exceptional thermal and chemical stability, making them robust solid acid catalysts. researchgate.netmdpi.com Their catalytic activity stems from the presence of both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.com These materials have demonstrated high efficiency in a variety of acid-catalyzed reactions, including esterification and hydrolysis. rsc.orgmdpi.com

The structure of zirconium phosphonates can be tailored to create high surface area materials with controlled porosity, which enhances the accessibility of the catalytic sites to reactant molecules. mdpi.comresearchgate.net Researchers have synthesized mesoporous zirconium phosphonates that exhibit high surface areas (310–749 m² g⁻¹) and function as water-tolerant solid acid catalysts, a crucial property for many industrial processes. rsc.org

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Mesoporous Zirconium Phosphonate | Esterification of acetic acid | High surface area (310–749 m² g⁻¹), water-tolerant, reusable | rsc.org |

| Sulfonated Zirconium Phosphate (B84403) Nanosheets | Esterification of oleic acid | High catalytic efficiency, comparable to liquid H₂SO₄, excellent recyclability | mdpi.com |

| Layered Zirconium Phosphonates | General acid-catalyzed transformations | Tunable acidity, high thermal and chemical stability | mdpi.com |

Biomass Valorization Processes

The conversion of biomass into valuable chemicals and fuels is a cornerstone of green chemistry. Zirconium phosphate and phosphonate catalysts are well-suited for these processes, many of which are performed in aqueous media at high temperatures. mdpi.com Their water tolerance and tunable acidity are significant advantages. mdpi.com These solid acid catalysts have been successfully used for the dehydration of xylose to furfural (B47365) and in the production of n-butyl levulinate from levulinic acid, both of which are important platform molecules derived from biomass. mdpi.com The ability to introduce hydrophobic organic groups into the zirconium phosphonate structure can enhance catalytic activity by improving the interaction between the catalyst surface and organic substrates in aqueous environments. mdpi.com

Advanced Materials Development

Beyond catalysis, hydroxylated phosphonates are integral to the creation of advanced materials with tailored properties. The phosphonate group's ability to anchor firmly to various substrates and to form stable networks with metal ions is a key enabling feature.

Proton Conductive Materials

There is significant research interest in developing new materials for proton exchange membrane fuel cells (PEMFCs). Metal phosphonates have emerged as promising candidates due to their ability to form extensive hydrogen-bond networks, which are essential for efficient proton transport. nih.gov The phosphonate groups, along with coordinated water molecules, can create pathways for protons to "hop" through the material. nih.govacs.org

Materials functionalized with phosphonic acid groups have shown proton conductivities comparable to other leading materials in the field. acs.org The thermal stability of metal phosphonates is another critical advantage, potentially allowing for operation at higher temperatures than conventional polymer-based membranes. nih.gov The conductivity is highly dependent on relative humidity, indicating a water-mediated transport mechanism. nih.gov

| Material | Conductivity (S·cm⁻¹) | Conditions | Reference |

|---|---|---|---|

| Bismuth Phosphonate MOF (IEF-7) | 1.39 × 10⁻² | 90 °C, 90% RH | acs.org |

| Phosphonate-based MOF (MFM-500(Ni)) | 4.5 × 10⁻⁴ | 25 °C, 98% RH | acs.org |

| Lanthanide Phosphonate-Carboxylate | 1.3 × 10⁻⁴ | 80 °C, 95% RH | nih.gov |

| Aluminum Phosphonate (Doped) | ~5 × 10⁻² | 120 °C, 50% RH | nih.gov |

Functionalization of Surfaces

Phosphonic acids and their esters are highly effective for modifying the surfaces of various materials, particularly metal oxides like titania and zirconia. acs.org The phosphonate group forms a strong, hydrolytically stable bond with the oxide surface, creating robust self-assembled monolayers. acs.orgscinito.ai This surface modification can be used to alter properties such as hydrophobicity, corrosion resistance, and biocompatibility.

The use of phosphonate esters allows for surface modification to be performed in non-aqueous media. acs.org This versatility, combined with the wide range of chemical functionalities that can be incorporated into the phosphonate molecule, makes them a powerful tool for surface engineering. acs.org For instance, surfaces can be functionalized to immobilize catalysts or to create specific binding sites for biological molecules. researchgate.net

Hybrid Organic-Inorganic Materials

Diethyl(2-hydroxypropan-2-yl)phosphonate serves as a crucial building block in the creation of Class II hybrid organic-inorganic materials, where organic and inorganic components are linked by strong chemical bonds. academie-sciences.frbeilstein-journals.org Organophosphorus compounds, including phosphonate esters, are considered a premier alternative to organosilanes for preparing these advanced materials. academie-sciences.fr The integration of such phosphonates can be achieved through methods like sol-gel processing or by modifying the surface of metal oxides. academie-sciences.fracademie-sciences.fr

The sol-gel process is a versatile method for synthesizing hybrid materials containing phosphorus. nih.gov This technique involves creating a colloidal solution (sol) that is then converted into a gelatinous network (gel). nih.govmdpi.com In the context of this compound, its hydroxyl (-OH) group can react with metal alkoxides, such as titanium or zirconium alkoxides, forming a stable M-O-P (metal-oxygen-phosphorus) linkage within the inorganic network. academie-sciences.frnih.gov This process allows for the introduction of organic functionalities into an inorganic matrix, resulting in hybrid structures with unique properties. nih.govresearchgate.net The ratio of phosphorus to metal (P/M) is a critical parameter that significantly influences the structure of the final material. nih.gov Non-hydrolytic sol-gel routes, reacting phosphonate esters with metal alkoxides at elevated temperatures, have been successfully employed to create mesoporous hybrid materials. beilstein-journals.orgnih.gov

The incorporation of phosphonate groups onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂), is another effective strategy for developing hybrid materials. researchgate.netresearchgate.netresearchgate.net The phosphonate moiety shows a high affinity for various metal oxides, enabling the grafting of organic functional groups onto the inorganic surface. researchgate.netresearchgate.net This surface modification can alter the material's properties, such as increasing its thermal stability or introducing flame-retardant characteristics. lsu.eduresearchgate.net The phosphorus content and the nature of the organic group play a significant role in the performance of these materials. For instance, the char layer formed during combustion, enhanced by the presence of phosphorus, acts as a barrier, limiting flame spread and improving fire resistance. lsu.edufrontiersin.org

Research into these hybrid materials has yielded detailed findings on their structure and performance, as highlighted in the interactive table below.

| Inorganic Matrix | Synthesis Method | Key Research Findings | Potential Applications | Relevant Indices |

| Titania (TiO₂) / Zirconia (ZrO₂) ** | Non-hydrolytic sol-gel | Creates mesoporous materials with crystalline anatase nanoparticles grafted with phosphonate groups via Ti-O-P bonds. The crystallite size and specific surface area are dependent on the P/Ti ratio. beilstein-journals.orgnih.gov | Catalysis, Separation Membranes, Adsorbents | beilstein-journals.orgnih.govresearchgate.netresearchgate.net |

| Silica (SiO₂) ** | Surface Modification / Grafting | Phosphonate precursors can be grafted onto silica surfaces, achieving higher phosphorus content compared to traditional methods using phosphonic acids. researchgate.net This modification enhances thermal properties and flexibility. mdpi.com | High-Performance Composites, Adsorbents | researchgate.netresearchgate.netnih.govmdpi.com |

| Epoxy Resins | Blending with phosphonate additives | Incorporation of phosphonate flame retardants significantly enhances fire retardancy, leading to higher Limiting Oxygen Index (LOI) values and UL-94 V-0 ratings. lsu.eduresearchgate.net It promotes the formation of a compact and homogeneous char layer during burning. lsu.eduresearchgate.net | Flame-Retardant Coatings, Electronic Components | lsu.eduresearchgate.netfrontiersin.orgmdpi.com |

These tailored materials hold promise for a wide array of applications, from catalysis and environmental remediation to the development of advanced composites and flame-retardant systems. mdpi.commdpi.comrsc.orgrsc.org The ability to precisely design and functionalize these hybrid structures at the molecular level opens up unprecedented opportunities for creating sophisticated, multifunctional materials. rsc.org

Biochemical Interactions and Enzymatic Pathways Involving Phosphonate Esters

Phosphonate (B1237965) Esters as Phosphate (B84403) Analogues and Enzyme Inhibitors

Phosphonate esters are synthetic organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, which distinguishes them from their naturally occurring phosphate ester counterparts that feature a more labile phosphorus-oxygen-carbon (P-O-C) linkage. researchgate.netnih.gov This structural difference is fundamental to their biochemical behavior, allowing them to function as stable analogues of phosphate esters and, consequently, as effective enzyme inhibitors. nih.govwikipedia.orgnih.gov

The defining feature of phosphonates is the C-P bond, which is resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis. researchgate.netnih.gov This stability allows phosphonates to act as bioisosteres, or mimics, of natural phosphate esters and anhydrides. nih.govwikipedia.orgnih.gov In biological systems, where phosphate groups are integral to the structure of nucleic acids, phospholipids, and numerous metabolic intermediates, this mimicry is particularly effective. researchgate.netpageplace.de Phosphonates can occupy the same binding sites as their phosphate counterparts within enzymes and receptors, but because they are not easily cleaved, they can disrupt normal biochemical processes. nih.govnih.gov The substitution of a P-O bond with a P-C bond creates a non-hydrolyzable analogue, making phosphonates valuable tools in medicinal chemistry and biochemistry. nih.gov

| Property | Phosphate Ester | Phosphonate Ester | Reference |

|---|---|---|---|

| Bond Structure | P-O-C | P-C | researchgate.net |

| Hydrolytic Stability | Labile, susceptible to enzymatic cleavage | Highly stable, resistant to hydrolysis | researchgate.netnih.govnih.gov |

| Biological Role | Ubiquitous in metabolism, energy transfer (ATP), genetic material (DNA/RNA) | Acts as a stable mimic or analogue of phosphate esters | wikipedia.orgpageplace.de |

| Charge at Physiological pH | Negative | Negative | wikipedia.org |

Due to their structural similarity to phosphates, phosphonate esters can interact with a wide array of enzymes that recognize, bind, and process phosphate-containing substrates. nih.govwikipedia.org These interactions often result in competitive inhibition, where the phosphonate analogue binds to the enzyme's active site, preventing the natural substrate from binding and being processed. researchgate.net Enzymes targeted by phosphonates include phosphatases, polymerases, and various kinases. researchgate.netnih.gov The stability of the C-P bond means that even if an enzyme binds the phosphonate, it cannot complete its catalytic cycle, leading to the inhibition of the enzymatic pathway. nih.gov This property has been exploited in the development of numerous drugs, including antiviral medications that target viral DNA polymerases. wikipedia.org For example, bacterial phosphotriesterase and its mutants have been shown to hydrolyze various chiral phosphate, phosphonate, and phosphinate esters, demonstrating the interaction between these enzymes and phosphonate structures. tamu.edu

Many enzymatic reactions, particularly those involving hydrolysis of esters or peptides, proceed through a high-energy, tetrahedral transition state. researchgate.netnih.gov The tetrahedral geometry of the phosphorus center in phosphonates makes them excellent mimics of these transition states. researchgate.netresearchgate.netmdpi.com By binding to an enzyme's active site with high affinity, these transition-state analogues can act as potent inhibitors. researchgate.netnih.gov Phosphonate-based inhibitors have been designed to target peptidases and lipases by mimicking the tetrahedral intermediate formed during peptide bond or triglyceride hydrolysis, respectively. researchgate.net For instance, specific phosphonate analogues of tri- and tetrapeptide substrates have been shown to be potent transition-state analogue inhibitors of the enzyme carboxypeptidase A. nih.govacs.org

General Biochemical Roles

While synthetic phosphonate esters like Diethyl(2-hydroxypropan-2-yl)phosphonate are not typically part of natural metabolic pathways, many naturally occurring phosphonates play crucial roles or are designed to interfere with specific pathways. nih.gov The biological activity of these compounds is often attributed to their ability to act as stable mimics of key metabolites. nih.govnih.gov

Examples of phosphonates interfering with metabolic pathways include:

Fosfomycin : This antibiotic is an analogue of phosphoenolpyruvate (B93156) (PEP) and inhibits an early step in bacterial cell wall peptidoglycan biosynthesis. nih.gov

Fosmidomycin and FR-900098 : These compounds inhibit the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens, including the malaria parasite. nih.gov

Phosphinothricin : Found in herbicides, this compound inhibits glutamine synthetase due to its structural resemblance to glutamic acid. nih.gov

Antioxidant Activity Mechanisms

Certain phosphite (B83602) and phosphonite esters can function as antioxidants through several mechanisms, depending on their chemical structure and the specific conditions. acs.org While distinct from phosphonates, the chemistry of these related organophosphorus compounds provides insight into potential antioxidant activities. The primary mechanisms include the decomposition of hydroperoxides and the breaking of radical chains. acs.org

| Mechanism Type | Description | Reference |

|---|---|---|

| Hydroperoxide Decomposition (Secondary Antioxidant) | All phosphite and phosphonite esters can act as secondary antioxidants by reducing hydroperoxides, which are key intermediates in oxidative degradation. | acs.org |

| Chain-Breaking (Primary Antioxidant) | Hindered aryl phosphites can act as primary antioxidants by reacting with alkoxyl radicals to release hindered aryloxyl radicals, which then terminate radical-chain oxidation reactions. | acs.org |

| Synergistic Action via Hydrolysis | At higher temperatures, the hydrolysis of aryl phosph(on)ites can produce phenols and hydrogen phosph(on)ites, which are themselves effective chain-breaking antioxidants. | acs.org |

Additionally, α-hydroxyphosphonates and α-aminophosphonates are considered to have the potential to act as antioxidants. rsc.org Some studies on newly synthesized phosphonate compounds have shown promising radical scavenging activities when compared to standard antioxidants like ascorbic acid. nih.gov

Chelation of Radicals and Reactive Oxygen Species (ROS)

Phosphonates are recognized for their capacity to act as effective chelating agents, binding tightly to di- and trivalent metal ions. wikipedia.orgrsc.org This property is crucial in various biological and industrial applications, including the prevention of scale formation in water systems by sequestering metal ions that could form insoluble precipitates. wikipedia.orgrsc.org The introduction of an amine group into a phosphonate molecule can further enhance its metal-binding capabilities. wikipedia.org

The interaction of phosphonates with metal ions is also relevant to their potential role in modulating the activity of reactive oxygen species (ROS). ROS are natural byproducts of cellular metabolism, but at high concentrations, they can cause oxidative stress, leading to cellular damage. nih.govnih.gov Some studies have explored the use of phosphonate-containing compounds in managing conditions associated with oxidative stress. While some phosphonate derivatives have been investigated for their antioxidant properties, others, like the bisphosphonate zoledronic acid, have been shown to induce ROS generation, leading to apoptosis in certain cell types. nih.gov This dual role highlights the complexity of phosphonate interactions with ROS, which can be influenced by the specific structure of the phosphonate and the cellular context.

The chelation of metal ions by phosphonates can indirectly influence ROS levels. Metal ions, such as iron and copper, can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By sequestering these metal ions, phosphonates can potentially mitigate the formation of these damaging radicals. rsc.org

| Property | Description | Relevance to ROS Chelation |

|---|---|---|

| Metal Chelation | Strong binding to di- and trivalent metal ions. wikipedia.org | Inhibits metal-catalyzed formation of ROS (e.g., Fenton reaction). rsc.org |

| Structural Analogy | Mimicry of phosphate esters or carboxylates in biological systems. nih.govnih.gov | Can act as competitive inhibitors of enzymes involved in ROS-producing pathways. |

| Variable Biological Activity | Some derivatives exhibit antioxidant properties, while others can induce ROS. nih.gov | The specific effect on ROS depends on the molecular structure and cellular environment. |

Phosphonate Uptake and Catabolism by Microorganisms

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are a significant source of phosphorus for many microorganisms, especially in phosphate-limited environments. nih.govmdpi.com Bacteria have evolved sophisticated systems to transport and break down these compounds to acquire phosphorus for growth. core.ac.uk

Phosphonate Uptake:

The uptake of phosphonates from the environment is primarily mediated by ATP-binding cassette (ABC) transport systems. advancedsciencenews.com The most well-characterized of these is the PhnCDE transporter. core.ac.ukadvancedsciencenews.com This system consists of a periplasmic phosphonate-binding protein (PhnD), a transmembrane protein (PhnE), and an ATP-binding protein (PhnC) that powers the transport process. advancedsciencenews.comnih.gov The PhnD protein is widely distributed among various bacterial species, indicating the widespread capability of microorganisms to take up phosphonates. frontiersin.org

Phosphonate Catabolism:

Once inside the cell, the cleavage of the highly stable C-P bond is accomplished through several enzymatic pathways. The two major pathways are the C-P lyase pathway and the phosphonatase pathway.

The C-P Lyase Pathway: This is a broad-substrate pathway capable of degrading a variety of phosphonates, including alkylphosphonates. researchgate.netcharlotte.edu The C-P lyase is a multi-enzyme complex encoded by the phn operon, which typically includes the genes phnG through phnM that are essential for the C-P bond cleavage. nih.govproquest.com This pathway is induced under phosphate starvation conditions and is prevalent in many bacterial lineages, particularly in marine environments where phosphate can be scarce. nih.govfrontiersin.org The mechanism involves a radical-based cleavage of the C-P bond. nih.gov

The Phosphonatase Pathway: This pathway is more specific and primarily acts on 2-aminoethylphosphonate (2-AEP). charlotte.eduhawaii.edu It involves a two-step enzymatic reaction. First, 2-AEP is converted to phosphonoacetaldehyde (B103672) by the enzyme 2-AEP:pyruvate aminotransferase (PhnW). acs.org Subsequently, the C-P bond in phosphonoacetaldehyde is hydrolyzed by phosphonoacetaldehyde hydrolase (phosphonatase, PhnX) to yield acetaldehyde (B116499) and inorganic phosphate. frontiersin.orgacs.org The genes for this pathway, phnW and phnX, are often found together in bacterial genomes and are widespread. acs.org

Oxidative Cleavage Pathway: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. For example, the degradation of 2-AEP can proceed through hydroxylation at the C1 position by an Fe(II)/α-ketoglutarate dependent enzyme (PhnY), followed by oxidation to produce phosphate and glycine (B1666218). nih.gov

| Pathway | Key Enzymes | Substrate Specificity | Products | References |

|---|---|---|---|---|

| C-P Lyase | PhnG-PhnM complex | Broad (various alkyl- and arylphosphonates) | Alkane/Aryl compound + Phosphate | researchgate.netcharlotte.edunih.gov |

| Phosphonatase | PhnW (2-AEP aminotransferase), PhnX (Phosphonoacetaldehyde hydrolase) | Specific for 2-Aminoethylphosphonate (2-AEP) | Acetaldehyde + Phosphate + Alanine | frontiersin.orghawaii.eduacs.org |

| Oxidative Cleavage | PhnY (oxygenase), PhnZ | Specific for 2-Aminoethylphosphonate (2-AEP) | Glycine + Phosphate | nih.gov |

Environmental Dynamics and Degradation Pathways of Phosphonate Compounds

Abiotic Degradation Mechanisms

Abiotic degradation proceeds through pathways that are independent of biological activity, primarily involving chemical and photochemical reactions.

Hydrolytic Cleavage of the C-P Bond (Light-Independent)

The C-P bond in phosphonates is exceptionally resistant to chemical hydrolysis under typical environmental conditions. researchgate.netmsu.ru Unlike phosphate (B84403) esters, which are readily cleaved, the direct linkage between carbon and phosphorus in phosphonates imparts significant stability against hydrolytic attack. mdpi.com

Divalent cations such as calcium (Ca²⁺), copper (Cu²⁺), and zinc (Zn²⁺) readily form complexes with phosphonates in aquatic environments. nih.govbohrium.com While this complexation is a key aspect of their function as scaling inhibitors, its direct influence on promoting the hydrolytic cleavage of the C-P bond is not well-established as a primary degradation pathway. The formation of these complexes primarily affects the speciation and bioavailability of the phosphonates. nih.govbohrium.com The presence of aerobic conditions, or dissolved oxygen, does not significantly enhance the light-independent hydrolytic breakdown of the C-P bond.

Photolytic Degradation Processes (Light-Dependent)

Photolytic degradation, or photolysis, is a significant abiotic pathway for the breakdown of phosphonates in the environment, particularly in sunlit surface waters. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The photodegradation of several aminophosphonates, such as NTMP, EDTMP, and DTPMP, has been shown to be significantly enhanced in the presence of iron. nih.gov Ultraviolet (UV) radiation can induce the conversion of phosphonates, leading to the release of orthophosphate. nih.gov While direct photolysis can occur, the presence of photosensitizers like iron facilitates the generation of reactive species that accelerate degradation. nih.gov The efficiency of this process is also influenced by pH. nih.gov

Below is a summary of experimental data on the photolytic half-lives of various phosphonates under laboratory conditions using a mercury lamp. It is important to note that degradation times in the natural environment are expected to be longer due to lower light intensities. nih.gov

| Phosphonate (B1237965) | pH | Condition | Half-life (minutes) |

|---|---|---|---|

| NTMP, EDTMP, DTPMP, HDTMP | 3 | Without Iron | 15 - 35 |

| With 3.6 µM Iron | 5 - 10 | ||

| 5-6 | Without Iron | 10 - 35 | |

| With 3.6 µM Iron | 5 - 15 | ||

| 10 | Without Iron | 50 - 75 | |

| With 3.6 µM Iron | 35 - 60 |

Free Radical-Mediated Breakdown

The breakdown of phosphonates can be mediated by highly reactive free radicals, such as hydroxyl radicals (•OH). These radicals can be generated through advanced oxidation processes (AOPs), which can occur naturally or in engineered systems. biotechrep.ir For instance, the photocatalytic degradation of organophosphates on the surface of semiconductor materials like titanium dioxide (TiO₂) under UV light generates these radicals, which then attack the organic molecule. mdpi.comsemanticscholar.org This process leads to the oxidation of the organic side-chains and can ultimately result in the cleavage of the C-P bond, mineralizing the compound to orthophosphate, carbon dioxide, and water. semanticscholar.org While AOPs are more common in water treatment scenarios, similar radical-generating processes can occur in the environment, albeit at much slower rates.

Microbial Degradation Pathways

Despite the stability of the C-P bond, numerous microorganisms have evolved enzymatic machinery to cleave this bond, allowing them to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. acs.orgnih.gov Prokaryotic microorganisms are the primary drivers of phosphonate biodegradation. researchgate.netmsu.ru

Enzymatic C-P Bond Cleavage Mechanisms

Bacteria have developed at least three distinct enzymatic strategies to cleave the C-P bond, categorized by their reaction mechanism: hydrolytic, oxidative, and radical-mediated. mdpi.comnih.gov

Hydrolytic Cleavage: This pathway is typically effective for phosphonates that have a carbonyl or carboxyl group adjacent (in the beta position) to the phosphonate group, as this feature increases the reactivity of the C-P bond. nih.gov Enzymes such as phosphonoacetate hydrolase and phosphonopyruvate hydrolase catalyze the hydrolytic cleavage of the C-P bond in their respective substrates. nih.gov

Oxidative Cleavage: Some bacteria employ dioxygenases to carry out the oxidative cleavage of the C-P bond. acs.org For example, the degradation of 2-aminoethylphosphonate (AEP) can proceed through an oxidative route where an oxygenase forms an intermediate that is then cleaved by another dioxygenase to yield glycine (B1666218) and phosphate. acs.org This pathway is dependent on the presence of molecular oxygen. acs.org

Radical-Mediated Cleavage (C-P Lyase Pathway): For phosphonates with unactivated C-P bonds, such as alkylphosphonates, many bacteria utilize a complex multi-enzyme system known as the C-P lyase. msu.runih.gov This pathway employs a radical-based mechanism to directly cleave the stable C-P bond. nih.gov The C-P lyase machinery is notable for its broad substrate specificity, allowing organisms to degrade a wide variety of both biogenic and anthropogenic phosphonates. nih.gov The process is complex and often requires anaerobic conditions for the key enzymatic steps. msu.ru

The primary mechanisms for enzymatic C-P bond cleavage are summarized in the table below.

| Cleavage Mechanism | Key Enzyme Type | Substrate Characteristics | Example Products |

|---|---|---|---|

| Hydrolytic | Phosphonatase / Hydrolase | Requires an activating group (e.g., β-carbonyl) | Acetate (B1210297) + Phosphate |

| Oxidative | Dioxygenase | Often targets specific aminophosphonates | Glycine + Phosphate |

| Radical-Mediated | C-P Lyase Complex | Cleaves unactivated C-P bonds (e.g., in alkylphosphonates) | Alkane + Phosphate |

Hydrolytic Pathways (e.g., 2-Aminoethylphosphonate Degradation)

One of the well-studied mechanisms for phosphonate degradation is the hydrolytic cleavage of the C-P bond. This pathway is particularly effective for α-aminophosphonates, such as 2-aminoethylphosphonate (2-AEP), which is one of the most common naturally occurring phosphonates. nih.gov The degradation of 2-AEP often proceeds via the phosphonatase pathway. This process involves an initial transamination of 2-AEP to produce phosphonoacetaldehyde (B103672). Subsequently, the enzyme phosphonoacetaldehyde hydrolase, also known as phosphonatase, cleaves the C-P bond to yield acetaldehyde (B116499) and inorganic phosphate. researchgate.net This hydrolytic mechanism has been identified in a variety of bacteria, including Pseudomonas aeruginosa, Salmonella typhimurium, and Bacillus cereus. msu.ru

Radical Mechanisms (e.g., C-P Lyase Complex)

For many phosphonates that lack a functional group that can be easily hydrolyzed, bacteria utilize a more complex, radical-based mechanism involving the C-P lyase enzyme complex. nih.gov This multi-protein system is capable of cleaving the C-P bond in a wide range of phosphonates, including those with unactivated C-P bonds, to produce the corresponding hydrocarbon and inorganic phosphate. researchgate.net The C-P lyase pathway is encoded by the phn gene operon and its expression is typically induced under phosphate starvation conditions. msu.ru The exact mechanism of the C-P lyase is still under investigation but is understood to involve radical intermediates. researchgate.net This pathway is prevalent in many Gram-negative bacteria like Escherichia coli and some Gram-positive bacteria. msu.ru

Oxidative Pathways (e.g., PhnYZ System)